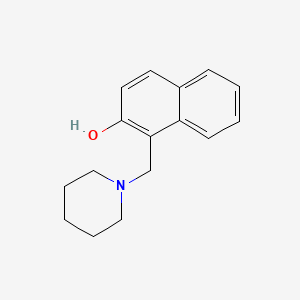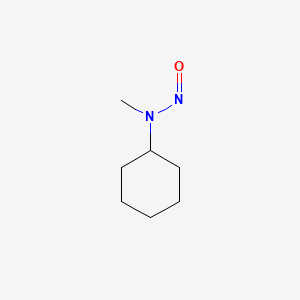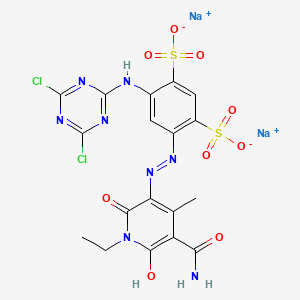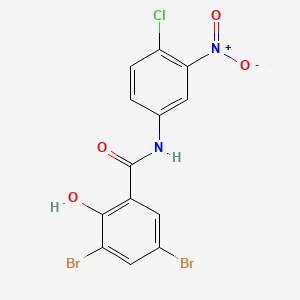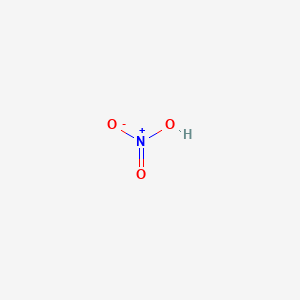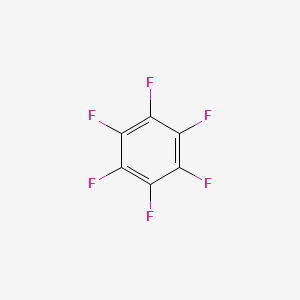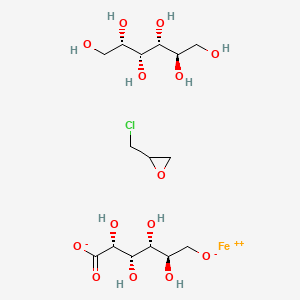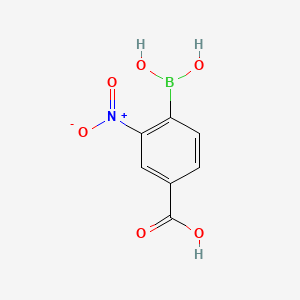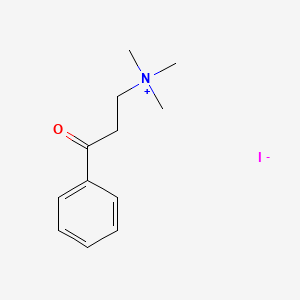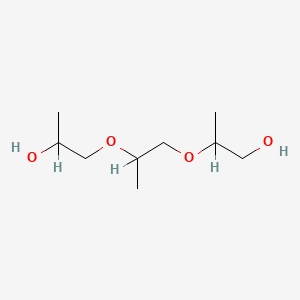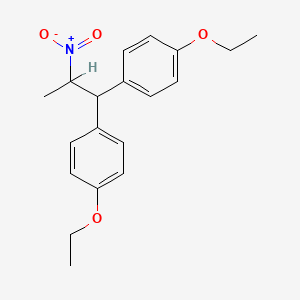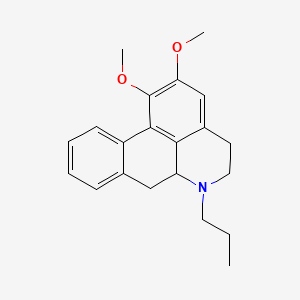![molecular formula C18H20O5 B1203837 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol CAS No. 117048-62-1](/img/structure/B1203837.png)
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Overview
Description
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.348 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trimethoxyphenyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyphenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to facilitate the reaction . The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy and phenol groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects other pathways, including the inhibition of heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A4: A well-known tubulin polymerization inhibitor with a similar structure and mechanism of action.
Erianin: Another compound with a trimethoxyphenyl group, known for its anticancer properties.
Fosbretabulin: A phosphate prodrug of combretastatin A4, used in clinical trials for cancer treatment.
Uniqueness
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol is unique due to its specific substitution pattern and the presence of both methoxy and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties . Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
117048-62-1 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5+ |
InChI Key |
HVXBOLULGPECHP-AATRIKPKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Synonyms |
1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



